molecular formula C11H6F6N4O B13724481 4,5-Dihydro-3-(trifluoromethyl)pyrazole-4,5-dione 4-[3-(trifluoromethyl)phenyl]hydrazone

4,5-Dihydro-3-(trifluoromethyl)pyrazole-4,5-dione 4-[3-(trifluoromethyl)phenyl]hydrazone

Cat. No.: B13724481
M. Wt: 324.18 g/mol
InChI Key: HZXJRXAGCBCHKI-UHFFFAOYSA-N
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Description

4,5-Dihydro-3-(trifluoromethyl)pyrazole-4,5-dione 4-[3-(trifluoromethyl)phenyl]hydrazone is a complex organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of trifluoromethyl groups, which are known for their electron-withdrawing properties, making the compound highly reactive and useful in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Dihydro-3-(trifluoromethyl)pyrazole-4,5-dione 4-[3-(trifluoromethyl)phenyl]hydrazone typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of hydrazine derivatives with 1,3-diketones in the presence of a base. The reaction proceeds through the formation of a hydrazone intermediate, which then undergoes cyclization to form the pyrazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

4,5-Dihydro-3-(trifluoromethyl)pyrazole-4,5-dione 4-[3-(trifluoromethyl)phenyl]hydrazone undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure high yields and selectivity .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

4,5-Dihydro-3-(trifluoromethyl)pyrazole-4,5-dione 4-[3-(trifluoromethyl)phenyl]hydrazone has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique chemical properties.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 4,5-Dihydro-3-(trifluoromethyl)pyrazole-4,5-dione 4-[3-(trifluoromethyl)phenyl]hydrazone involves its interaction with specific molecular targets. The trifluoromethyl groups enhance the compound’s reactivity, allowing it to interact with various enzymes and receptors. These interactions can modulate biological pathways, leading to the observed effects .

Comparison with Similar Compounds

Similar Compounds

Properties

Molecular Formula

C11H6F6N4O

Molecular Weight

324.18 g/mol

IUPAC Name

5-(trifluoromethyl)-4-[[3-(trifluoromethyl)phenyl]diazenyl]-1,2-dihydropyrazol-3-one

InChI

InChI=1S/C11H6F6N4O/c12-10(13,14)5-2-1-3-6(4-5)18-19-7-8(11(15,16)17)20-21-9(7)22/h1-4H,(H2,20,21,22)

InChI Key

HZXJRXAGCBCHKI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)N=NC2=C(NNC2=O)C(F)(F)F)C(F)(F)F

Origin of Product

United States

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